ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a piperidine-based derivative featuring a chromene-3-carbonyl substituent. Piperidine carboxylates are versatile intermediates in medicinal chemistry, often modified to enhance pharmacological properties such as bioavailability, target selectivity, and metabolic stability.
Properties
IUPAC Name |
ethyl 1-(2-oxochromene-3-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-23-17(21)12-7-9-19(10-8-12)16(20)14-11-13-5-3-4-6-15(13)24-18(14)22/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKQWTOMEFOKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with piperidine derivatives. One common method includes the use of hydrazine hydrate in absolute ethanol under reflux conditions . The reaction mixture is heated for a specific duration, and the resulting precipitate is filtered, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and microwave irradiation, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized chromene derivatives .
Scientific Research Applications
Reaction Mechanisms
The compound can undergo several chemical reactions, including:
- Oxidation : The chromene moiety can be oxidized to form quinone derivatives.
- Reduction : Carbonyl groups can be reduced to alcohols using agents like sodium borohydride.
- Substitution Reactions : Nucleophilic substitution can introduce new functional groups.
Scientific Research Applications
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has numerous applications across various scientific disciplines:
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound in treating diseases such as cancer and neurodegenerative disorders. Its biological activities are attributed to its ability to modulate enzyme activity and signaling pathways.
Case Study: Anti-Cancer Activity
A study highlighted the compound's effectiveness in inhibiting cancer cell proliferation through apoptosis induction, showcasing its potential as a lead compound for anti-cancer drug development.
Biological Research
The compound is studied for its anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents. Research has demonstrated its efficacy against various pathogens, indicating its potential use in treating infectious diseases.
Material Science
In industrial applications, this compound serves as a precursor in the synthesis of novel materials and pharmaceuticals. Its unique structure allows for the creation of diverse derivatives with tailored properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural uniqueness lies in its chromene-3-carbonyl group. Below is a comparative analysis with analogous piperidine carboxylates:
Key Observations
Substituent Effects :
- The chromene-3-carbonyl group in the target compound likely enhances π-conjugation compared to sulfamoylbenzoyl () or trifluoromethylphenyl () groups. This could improve UV absorption properties or binding to aromatic residues in biological targets.
- Sulfonamide derivatives () exhibit strong hydrogen-bonding capacity, making them suitable for enzyme inhibition, whereas chloroethyl substituents () are leveraged for alkylation reactions in drug synthesis.
Synthetic Routes :
- The target compound’s synthesis may involve coupling 2-oxo-2H-chromene-3-carboxylic acid with ethyl piperidine-4-carboxylate using carbodiimide reagents (analogous to ).
- Contrastingly, decahydro-1,6-naphthyridine derivatives () require oxime formation and hydrogenation, emphasizing the role of stereochemistry in bicyclic systems.
Pharmacological Relevance: Piperidine carboxylates with pyrido-pyrimidinone () or chromene moieties are understudied but may exhibit unique bioactivity due to extended conjugation. Umeclidinium bromide precursors () highlight the importance of piperidine intermediates in FDA-approved therapeutics.
Data Tables
Comparative Physicochemical Properties
Research Findings and Challenges
- Structural Characterization : Crystallographic studies (e.g., using SHELX or Mercury ) could resolve the target compound’s conformation, particularly the orientation of the chromene-3-carbonyl group relative to the piperidine ring.
- Synthetic Optimization : The steric hindrance of the chromene group may necessitate tailored coupling conditions (e.g., microwave-assisted synthesis) to improve yields.
Biological Activity
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.31 g/mol. The compound features a chromene moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Target Enzymes : this compound primarily targets pancreatic lipase (PL), an enzyme crucial for lipid metabolism. The compound acts as a competitive inhibitor, leading to reduced digestion and absorption of dietary fats by preventing the breakdown of triglycerides into absorbable forms.
Biochemical Pathways : By inhibiting pancreatic lipase, the compound alters lipid metabolism pathways, which may have implications for weight management and metabolic disorders. Additionally, it has been shown to interact with various cellular signaling pathways, influencing gene expression and cellular metabolism.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chromene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the chromene core can enhance antimicrobial efficacy .
Anticancer Properties
The compound's analogs have been evaluated for their anticancer activities. Research indicates that derivatives containing the chromene structure exhibit cytotoxic effects against various cancer cell lines. For example, related compounds showed IC50 values in the low micromolar range against human melanoma and glioblastoma cells, suggesting a promising avenue for cancer therapy .
Case Studies
- Inhibition of Pancreatic Lipase : A study demonstrated that this compound effectively inhibited pancreatic lipase activity in vitro, leading to a significant decrease in fat absorption in experimental models.
- Antimicrobial Efficacy : In vitro assays revealed that derivatives of this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving over 70% inhibition at concentrations as low as 10 μM .
- Cytotoxicity Studies : In a comparative study, related chromene derivatives were assessed for their cytotoxic effects against cancer cell lines. Some derivatives showed IC50 values below 5 μM, indicating strong potential for further development as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
